1-(3-(Trimethoxysilyl)propyl)-1H-imidazole

Catalog No.
S1893434
CAS No.
70851-51-3
M.F
C9H18N2O3Si
M. Wt
230.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(Trimethoxysilyl)propyl)-1H-imidazole

CAS Number

70851-51-3

Product Name

1-(3-(Trimethoxysilyl)propyl)-1H-imidazole

IUPAC Name

3-imidazol-1-ylpropyl(trimethoxy)silane

Molecular Formula

C9H18N2O3Si

Molecular Weight

230.34 g/mol

InChI

InChI=1S/C9H18N2O3Si/c1-12-15(13-2,14-3)8-4-6-11-7-5-10-9-11/h5,7,9H,4,6,8H2,1-3H3

InChI Key

LLIFKTIQXYJAHL-UHFFFAOYSA-N

SMILES

CO[Si](CCCN1C=CN=C1)(OC)OC

Canonical SMILES

CO[Si](CCCN1C=CN=C1)(OC)OC

Surface Modification and Functionalization

  • Silane Coupling Agent: N-(Trimethoxysilylpropyl)imidazole functions as a silane coupling agent. Silane coupling agents bridge the gap between organic materials (like polymers) and inorganic materials (like glass or metal oxides) by forming covalent bonds with both surfaces. This enhances adhesion, promotes specific functionalities, and improves the overall properties of composite materials [].
  • Self-Assembled Monolayers: The trimethoxysilyl group in N-(Trimethoxysilylpropyl)imidazole allows it to react with hydroxyl groups on various substrates, forming self-assembled monolayers (SAMs). SAMs are ordered organic layers on a surface that can tailor surface properties for specific applications []. For instance, N-(Trimethoxysilylpropyl)imidazole-based SAMs can introduce functionalities like adhesion promotion, corrosion resistance, or biocompatibility for research in material science and biotechnology [].

Drug Delivery and Bioconjugation

  • Biocompatible Linker: The imidazole ring in N-(Trimethoxysilylpropyl)imidazole offers potential for bioconjugation applications. Bioconjugation involves linking drugs or other biomolecules to carriers for targeted delivery. The imidazole group can covalently bind to biomolecules, while the trimethoxysilyl group allows for attachment to surfaces or other carriers, making N-(Trimethoxysilylpropyl)imidazole a useful linker molecule in drug delivery research [].
  • pH-Responsive Release: Imidazole's unique property of changing its charge depending on the surrounding pH makes N-(Trimethoxysilylpropyl)imidazole interesting for designing pH-responsive drug delivery systems. In acidic environments, the imidazole group becomes protonated and gains a positive charge. This can trigger the release of a drug molecule attached to the linker, offering a strategy for targeted drug delivery within the body [].

1-(3-(Trimethoxysilyl)propyl)-1H-imidazole is a chemical compound characterized by its unique structure that combines an imidazole ring with a trimethoxysilyl group. The molecular formula for this compound is C9H18N2O3Si, and it features a silane moiety that enhances its reactivity and potential applications in various fields, particularly in materials science and biochemistry. The presence of the imidazole group contributes to its biological activity, making it of interest in medicinal chemistry and polymer science.

, including:

  • Nucleophilic Substitution: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups that can further react with other substrates.
  • Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, potentially forming complexes that are useful in catalysis.
  • Polymerization: This compound can act as a coupling agent in the synthesis of hybrid organic-inorganic materials, facilitating the bonding between organic polymers and inorganic silicates.

1-(3-(Trimethoxysilyl)propyl)-1H-imidazole exhibits notable biological activities due to its imidazole component. Imidazoles are known for their antifungal and antibacterial properties. Research indicates that compounds with imidazole structures can inhibit various enzymes and microbial growth, making them valuable in pharmaceutical applications. Additionally, the compound has potential as a biocompatible material due to its silane component, which can enhance adhesion to biological tissues.

Several synthesis methods have been reported for 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole:

  • One-Pot Synthesis: A practical method involves a one-pot reaction combining 1,2-diketones or 1,2-hydroxyketones with aldehydes in the presence of ammonium acetate. This method has shown high yields and efficiency .
  • Alkylation Reaction: Another approach includes the alkylation of sodium salts of imidazole derivatives with trimethoxysilylpropyl halides .
  • Hydrolysis and Condensation: The trimethoxysilyl group can be introduced through hydrolysis followed by condensation reactions to form siloxane bonds.

The unique properties of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole make it suitable for various applications:

  • Adhesives and Sealants: Its ability to bond organic materials to inorganic surfaces makes it an excellent candidate for use in adhesives.
  • Coatings: It can be used in protective coatings that require enhanced durability and adhesion.
  • Biomedical

Studies on the interactions of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole with biological systems have revealed its potential as a modifier for surface properties. Interaction studies indicate that this compound can enhance the hydrophilicity and mechanical properties of polymer matrices when used as a coupling agent. Furthermore, its ability to form stable complexes with metal ions suggests applications in catalysis and sensor technologies.

Several compounds share structural similarities with 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1-[3-(Triethoxysilyl)propyl]-1H-imidazoleTriethoxysilane derivativeEnhanced solubility and reactivity due to triethoxy groups
1-Methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazolium ChlorideQuaternary ammonium derivativeIncreased ionic character may enhance antimicrobial activity
2-MethylimidazoleSimple imidazoleCommonly used as a catalyst but lacks silane functionality

The uniqueness of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole lies in its combination of silane chemistry with biological activity associated with imidazoles, making it particularly versatile for both industrial and biomedical applications.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
3-ChloropropyltrimethoxysilaneSodium hydroxideTolueneReflux (110-111)1582El'kov et al. (2023)
3-BromopropyltrimethoxysilaneSodium hydroxideTolueneReflux (110-111)1578Literature
3-IodopropyltrimethoxysilaneSodium hydroxideTolueneReflux (110-111)1585Literature

The choice of halogen in the alkylating agent significantly influences both reaction kinetics and overall yield [4]. Iodo derivatives generally provide superior yields due to the better leaving group ability of iodide ions, while chloro derivatives, despite their lower reactivity, are often preferred for economic considerations in large-scale synthesis [1] .

The reaction mechanism involves initial coordination of the sodium cation with the imidazole nitrogen, followed by nucleophilic attack on the propyl chain carbon bearing the halogen substituent [5]. This results in the formation of the desired 1-(3-(trimethoxysilyl)propyl)-1H-imidazole product along with sodium halide as a by-product [1].

Silane-Functionalized Propyl Chain Coupling Strategies

Alternative synthetic methodologies focus on the functionalization of pre-formed propyl chains with trimethoxysilane groups, offering complementary approaches to the direct alkylation route [6] [7]. These strategies are particularly valuable when specific substitution patterns on the imidazole ring are required or when the direct alkylation approach proves problematic.

Table 2: Silane-Functionalized Propyl Chain Coupling Strategies

Coupling MethodStarting MaterialCoupling AgentTemperature Range (°C)Yield Range (%)Selectivity
Direct alkylationSodium imidazolyl3-Halopropyltrimethoxysilane100-12080-85High N-1 selectivity
Two-step halogenationImidazole + halogenationHalogenated intermediate25-8065-75Moderate selectivity
Grignard couplingImidazole + MgPropyltrimethoxysilyl magnesium0-2570-80High selectivity
Lithiation approachProtected imidazoleLithiated propylsilane-78 to 2575-85Excellent selectivity

The two-step halogenation strategy involves initial functionalization of imidazole with a protected propyl chain, followed by subsequent introduction of the trimethoxysilane moiety [8]. This approach provides enhanced control over regioselectivity but typically requires additional purification steps and results in moderate overall yields [9].

Grignard coupling represents an organometallic approach where imidazole derivatives are coupled with propyltrimethoxysilyl magnesium reagents [5]. This methodology offers excellent control over the reaction pathway and minimal side product formation, though it requires stringent anhydrous conditions and specialized handling procedures [10].

The lithiation approach utilizes protected imidazole derivatives that undergo metalation followed by coupling with lithiated propylsilane intermediates [8]. This strategy demonstrates exceptional regioselectivity and high yields, making it particularly suitable for research-scale synthesis where purity requirements are paramount [11].

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts)

The successful synthesis of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole requires careful optimization of multiple reaction parameters to achieve maximum yield while minimizing unwanted side reactions [12] [13]. Systematic investigation of reaction conditions has revealed critical dependencies on solvent selection, temperature control, and catalytic systems.

Table 3: Optimization of Reaction Conditions

ParameterOptimal RangeEffect on YieldCritical Considerations
Solvent SelectionToluene, DMFAprotic solvents favor higher yieldsMoisture sensitivity
Temperature Control110-130°CReflux temperature maximizes conversionThermal stability of reactants
Catalyst TypeBase catalysis (NaOH)Strong bases promote N-alkylationSide reaction suppression
Reaction Time10-20 hoursExtended reaction ensures completionEquilibrium establishment
Molar Ratio1:1.2 (imidazole:silane)Slight excess improves conversionCost optimization
Pressure ConditionsAtmosphericAtmospheric pressure adequateSafety considerations

Solvent selection plays a crucial role in determining both reaction rate and product selectivity [14]. Aprotic solvents such as toluene and dimethylformamide provide optimal conditions by stabilizing the ionic intermediates while preventing unwanted hydrolysis of the trimethoxysilane groups [1] [15]. The use of protic solvents generally leads to reduced yields due to competitive hydrolysis reactions and interference with the nucleophilic substitution mechanism [13] [16].

Temperature optimization studies indicate that reflux conditions in the range of 110-130°C provide the optimal balance between reaction rate and thermal stability [12] [17]. Lower temperatures result in incomplete conversion and extended reaction times, while elevated temperatures above 150°C can lead to thermal decomposition of the product and increased formation of oligomeric by-products [18].

Catalytic systems based on strong bases such as sodium hydroxide or potassium hydroxide facilitate the formation of nucleophilic imidazolyl anions while maintaining selectivity for N-1 substitution [5]. The concentration of base must be carefully controlled to prevent over-alkylation or degradation of the silane functionality [19].

Purification Techniques and Yield Maximization

The purification of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole presents unique challenges due to the moisture-sensitive nature of the trimethoxysilane functionality and the potential for hydrolytic degradation during isolation [20] [21]. Multiple purification strategies have been developed to address these challenges while maximizing product recovery and purity.

Table 4: Purification Techniques and Yield Maximization

Purification MethodConditionsPurity Achieved (%)Recovery Yield (%)AdvantagesLimitations
Vacuum distillation140-150°C at 10-20 mmHg95-9885-90Efficient removal of volatilesThermal decomposition risk
Column chromatographySilica gel, hexane/ethyl acetate98-9980-85High purity separationSolvent waste generation
RecrystallizationHot ethanol/water92-9575-80Simple crystalline productLow recovery yield
Acid-base extractionpH adjustment to 7-890-9570-75Removes ionic impuritiesMultiple extraction steps
Molecular distillation120-130°C at 0.1-1 mmHg99+90-95Highest purity achievableSpecialized equipment required

Vacuum distillation represents the most commonly employed purification technique for this compound, utilizing reduced pressure to lower the boiling point and minimize thermal stress [20] [22]. The optimal conditions involve distillation at 140-150°C under vacuum pressures of 10-20 mmHg, which provides an excellent balance between purity and recovery [21]. Care must be taken to avoid prolonged exposure to elevated temperatures, as this can result in hydrolysis of the methoxy groups or thermal decomposition of the imidazole ring [16].

Column chromatography using silica gel with hexane/ethyl acetate eluent systems offers superior separation efficiency and can achieve purities exceeding 98% [23]. However, this technique requires careful attention to moisture exclusion and generates significant solvent waste, making it less suitable for large-scale production [14].

Molecular distillation represents the premium purification technique, capable of achieving purities greater than 99% through operation under ultra-high vacuum conditions [19] [24]. This method operates at the lowest possible temperatures while maintaining efficient separation, thereby minimizing thermal degradation and maximizing product recovery [25].

The choice of purification technique depends on the required purity level, scale of operation, and economic considerations [26]. For research applications requiring maximum purity, molecular distillation or high-performance column chromatography are preferred, while vacuum distillation provides an excellent compromise for most synthetic applications [21] [27].

Other CAS

70851-51-3

Wikipedia

1H-Imidazole, 1-[3-(trimethoxysilyl)propyl]-

General Manufacturing Information

1H-Imidazole, 1-[3-(trimethoxysilyl)propyl]-: ACTIVE

Dates

Last modified: 08-16-2023

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